2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine
Description
Chemical Structure and Properties
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine (CAS: 1909317-33-4) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and an ethylamine side chain at the 2-position. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.17 g/mol (free base) or 290.12 g/mol as the dihydrochloride salt . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylamine moiety provides a reactive site for further derivatization or interaction with biological targets.
The dihydrochloride form improves aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJJATXYPUHTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273889 | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-59-5 | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development in:
- Antidepressants : Research indicates that compounds with similar structures can modulate neurotransmitter systems, which may lead to new antidepressant therapies.
- Anticancer Agents : The trifluoromethyl group is known to enhance the metabolic stability of drugs, potentially increasing their efficacy against cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related pyridine derivatives that exhibited promising activity against various cancer cell lines, suggesting that this compound could have similar effects .
2. Agrochemicals
The compound's unique structure also makes it suitable for use in agrochemicals. Its ability to interact with plant receptors can lead to the development of:
- Herbicides : Research suggests that trifluoromethylated compounds can inhibit specific enzymes in plants, providing a pathway for creating effective herbicides.
Case Study : A patent application described the use of trifluoromethyl pyridine derivatives as herbicides, demonstrating their effectiveness in controlling weed growth without harming crops .
Material Science Applications
3. Polymer Chemistry
In material science, this compound can be utilized as a building block for polymers. Its trifluoromethyl group imparts unique properties to polymers, such as:
- Increased thermal stability
- Enhanced chemical resistance
These properties are particularly valuable in developing coatings and materials for electronics.
Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Anticancer agents | Modulation of neurotransmitter systems |
| Agrochemicals | Herbicides | Effective weed control |
| Material Science | Polymer building blocks | Increased thermal stability and resistance |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the function of target proteins and pathways .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following compounds share structural similarities with 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, differing in substituents or heterocyclic cores:
Biological Activity
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, a compound characterized by its trifluoromethyl group attached to a pyridine ring, has garnered interest due to its significant biological activity. This article delves into the compound's interactions with biological targets, particularly its role as an agonist for histamine receptors, and reviews relevant research findings.
Chemical Characteristics
- Molecular Formula : C8H10F3N
- Molecular Weight : 189.17 g/mol
- IUPAC Name : this compound
- Solubility : Exists as a hydrochloride salt, enhancing solubility in water.
The trifluoromethyl group contributes to the compound's lipophilicity and stability, which are crucial for its biological interactions.
Interaction with Histamine Receptors
Research indicates that this compound acts primarily as an agonist for the H1 subtype of histamine receptors . This interaction is significant because H1 receptors are involved in various physiological processes, including:
- Neurotransmitter Release : Modulating neurotransmitter systems can influence mood and cognitive functions.
- Immune Responses : The activation of H1 receptors plays a role in allergic reactions and inflammation.
The compound's ability to modulate these pathways positions it as a candidate for further pharmacological studies aimed at treating conditions related to histamine signaling.
Case Studies and Experimental Data
-
Histamine Receptor Binding Affinity :
- Studies have shown that the binding affinity of this compound for H1 receptors is comparable to known antihistamines, suggesting potential therapeutic applications in allergy treatment.
-
Antichlamydial Activity :
- In related research, derivatives of compounds with similar structures demonstrated varying degrees of antibacterial activity against Chlamydia trachomatis. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance activity against this pathogen, indicating that similar mechanisms may apply to this compound .
- Toxicity and Safety Profiles :
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | Structure | Different position of trifluoromethyl group; potential variations in biological activity. |
| 5-(Trifluoromethyl)pyridine | Structure | Lacks the ethanamine moiety; primarily used in agrochemical applications. |
| 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine | Structure | Incorporates a piperazine ring, altering chemical properties significantly. |
This table highlights how the specific functional groups in this compound contribute to its unique biological activity and potential applications across different fields.
Q & A
Q. What are the key physicochemical properties of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, and how do they influence its laboratory handling?
Methodological Answer: The compound’s physicochemical properties are critical for experimental design:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N | |
| Molecular Weight | 189.18 g/mol | |
| Boiling Point | 210°C | |
| Density | 1.186 g/cm³ | |
| Solubility | Slightly soluble in water | |
| Storage Conditions | Under inert gas (N₂/Ar) at 2–8°C |
The trifluoromethyl group enhances lipophilicity, impacting solubility in organic solvents. Low water solubility necessitates use of DMSO or ethanol for biological assays. Hygroscopicity and sensitivity to moisture require inert atmosphere storage to prevent degradation .
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer: A common approach involves nucleophilic substitution on fluorinated pyridine precursors. For example:
Starting Material : 4-(Trifluoromethyl)pyridine-2-carbonitrile.
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile group to an amine.
Ethylamine Introduction : React with ethyl bromide under basic conditions (K₂CO₃/DMF) to form the ethanamine side chain .
Q. Critical Conditions :
- Temperature: 80–100°C for nitrile reduction.
- Catalyst: 10% Pd/C for selective hydrogenation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Advanced Research Questions
Q. How does the trifluoromethylpyridine moiety influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 2-position. This is leveraged in:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids to functionalize the pyridine ring .
- Amination Reactions : React with primary amines (e.g., benzylamine) in the presence of CuI/L-proline to form substituted derivatives .
Mechanistic Insight :
The trifluoromethyl group stabilizes transition states via inductive effects, accelerating substitution rates by ~3-fold compared to non-fluorinated analogs .
Q. What methodologies are used to evaluate biological activity in kinase inhibition studies?
Methodological Answer: The compound’s amine group enables its incorporation into kinase inhibitors. Key assays include:
Kinase Inhibition (IC₅₀/Ki) :
- Assay Type : Fluorescence polarization (FP) or TR-FRET.
- Example : Inhibition of MAP3K12 (Ki = 33 nM) when conjugated to a pyrimidine scaffold .
- Protocol : Incubate compound with kinase, ATP, and substrate (e.g., FITC-labeled peptide). Measure fluorescence to determine inhibition .
Cellular Efficacy :
- Cell Lines : HEK293 or cancer cell lines (e.g., HCT-116).
- Readout : Western blot for phosphorylated kinase targets (e.g., p-ERK).
Design Consideration :
The trifluoromethyl group enhances metabolic stability, reducing CYP450-mediated degradation in vivo .
Q. How can structural analogs of this compound be optimized for improved pharmacokinetics?
Methodological Answer: Strategies include:
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorinated or cyano groups to balance lipophilicity and solubility .
- Prodrug Design : Conjugate the amine with acetyl or carbamate groups to enhance oral bioavailability. Hydrolysis in vivo releases the active compound .
- SAR Studies : Systematically vary the pyridine substituents and measure changes in LogP, plasma protein binding, and clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
